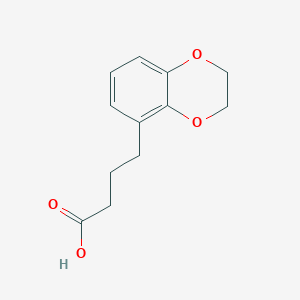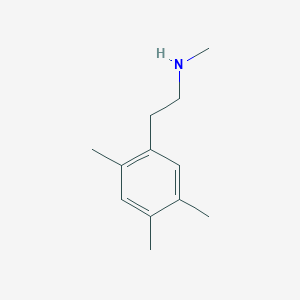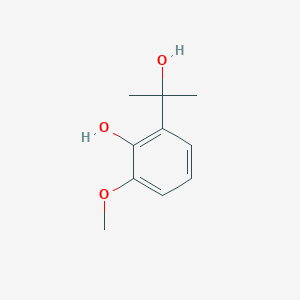
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by the presence of a hydroxy group, a methoxy group, and an isopropyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2-methoxyphenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The final product is often obtained through distillation and purification processes to meet the required purity standards.
化学反应分析
Types of Reactions
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can scavenge reactive oxygen species, thereby exhibiting antioxidant properties. Additionally, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
2-(2-Hydroxypropan-2-yl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-Hydroxypropan-2-yl)-4-methoxyphenol: Similar structure but with different substitution patterns on the benzene ring.
2-(2-Hydroxypropan-2-yl)-5-methylphenol: Contains a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
21022-76-4 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(2-hydroxypropan-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-10(2,12)7-5-4-6-8(13-3)9(7)11/h4-6,11-12H,1-3H3 |
InChI 键 |
HSHQWFGFPFYQEB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C(=CC=C1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


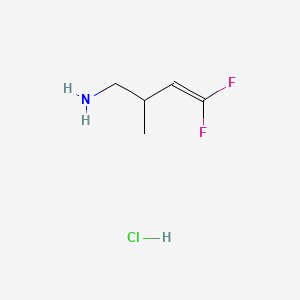
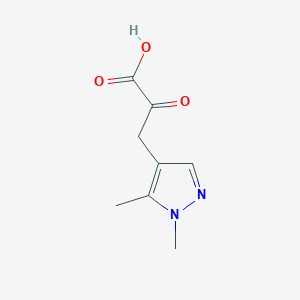

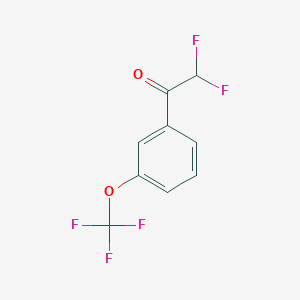
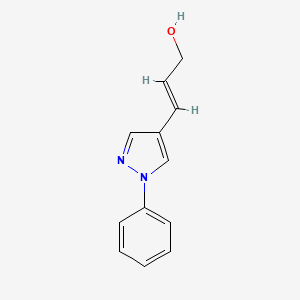

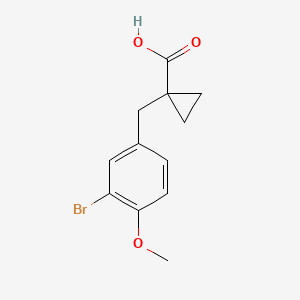
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
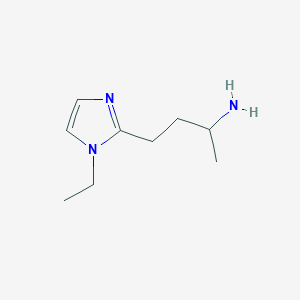

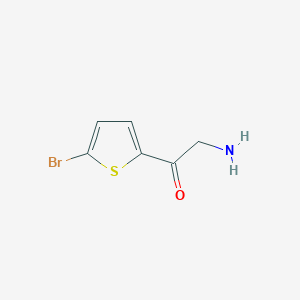
![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
